molecular formula C14H24ClNO2 B4968936 1-(2,6-dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride CAS No. 93933-74-5

1-(2,6-dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride

Cat. No.: B4968936
CAS No.: 93933-74-5
M. Wt: 273.80 g/mol
InChI Key: RKTCAQDBBAHFJN-UHFFFAOYSA-N
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Description

1-(2,6-dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride is a chemical compound known for its pharmacological properties. It is often used in scientific research and has applications in various fields such as chemistry, biology, and medicine. This compound is particularly noted for its role as a sodium channel blocker, which makes it valuable in the study and treatment of certain medical conditions.

Properties

IUPAC Name

1-(2,6-dimethylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2.ClH/c1-10(2)15-8-13(16)9-17-14-11(3)6-5-7-12(14)4;/h5-7,10,13,15-16H,8-9H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTCAQDBBAHFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(CNC(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93933-74-5
Record name 2-Propanol, 1-(2,6-dimethylphenoxy)-3-[(1-methylethyl)amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93933-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of 1-(2,6-dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride involves several steps. One common synthetic route includes the reaction of 2,6-dimethylphenol with epichlorohydrin to form 1-(2,6-dimethylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with isopropylamine to yield 1-(2,6-dimethylphenoxy)-3-(isopropylamino)-2-propanol. Finally, the hydrochloride salt is formed by treating the product with hydrochloric acid .

Chemical Reactions Analysis

1-(2,6-dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides.

Scientific Research Applications

1-(2,6-dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of 1-(2,6-dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride involves the inhibition of sodium channels. By blocking these channels, the compound reduces the influx of sodium ions into cells, which can stabilize cell membranes and prevent abnormal electrical activity. This mechanism is particularly relevant in the context of cardiac arrhythmias, where the compound helps to maintain normal heart rhythm .

Comparison with Similar Compounds

1-(2,6-dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride can be compared to other sodium channel blockers such as lidocaine and mexiletine. While all these compounds share a similar mechanism of action, this compound is unique in its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties. Similar compounds include:

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